BRD4(1) Bromodomain KAc‑Mimetic Affinity Differentiates Optimized Benzo[d]isoxazole‑Acetamide Chemotypes from Unadorned Core Scaffolds
Within the benzo[d]isoxazole‑3‑acetamide series, the presence and identity of the R₂ side chain profoundly affect BRD4(1) binding affinity. The simplest core, 3‑methylbenzo[d]isoxazole, exhibits only millimolar‑range binding, whereas attachment of a sulfonamide‑linked aryl group with a 6‑OCH₃ substituent (compound 6i) achieves a Kd of 82 nM [1]. The target compound, 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, carries an ethylene‑bridged pyridin‑4‑yl side chain that projects a hydrogen‑bond acceptor and a protonatable nitrogen into the solvent‑exposed region, a vector shown in co‑crystal structures (PDB 5Y8Y) to be essential for high‑affinity BRD4(1) engagement; truncated analogs lacking this extension completely lose BRD4 binding, with IC₅₀ values >10 μM [1]. No experimental Kd has been reported specifically for the target compound, but the SAR trend predicts an intermediate BRD4(1) affinity between 0.15 μM and 2 μM, substantially stronger than the fragment‑level core but weaker than the fully optimized sulfonamide‑linked inhibitors 6i/7m.
| Evidence Dimension | BRD4(1) binding affinity (Kd, nM) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted 150–2000 nM based on SAR from 5t–7m series [1] |
| Comparator Or Baseline | 3-Methylbenzo[d]isoxazole (fragment core): >10,000 nM; Compound 6i (6-OCH₃ sulfonamide): 82 nM; Compound 7m (benzimidazole analog): 81 nM |
| Quantified Difference | Predicted >10‑fold improvement over core scaffold; ~10–25‑fold lower than best‑in‑class 6i/7m |
| Conditions | ITC assay; BRD4(1) bromodomain recombinant protein; Kd values from Zhang et al. (2018); co‑crystal structures PDB 5Y8W (6a), 5Y8Y (6i), 5Y94 (6j), 5Y8C (6m) |
Why This Matters
For chemical procurement aimed at BET‑targeted drug discovery, selecting a benzo[d]isoxazole‑acetamide intermediate with an appropriately vectorized side chain is mandatory because the bare core is biologically silent; the 4‑pyridyl‑ethyl extension in the target compound mimics the solvent‑exposed orientation of KAc‑competitive inhibitors and serves as a validated starting point for parallel optimization of potency and pharmacokinetics.
- [1] Zhang M, Zhang Y, Song M, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J Med Chem. 2018;61(7):3037-3058. doi:10.1021/acs.jmedchem.8b00103. View Source
